7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
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Overview
Description
7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that belongs to the class of triazolobenzoxadiazoles This compound is characterized by the presence of a triazole ring fused to a benzoxadiazole moiety, with a 2-chlorophenyl substituent at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide. This intermediate is then subjected to cyclization with an appropriate diazotizing agent, such as sodium nitrite, in the presence of an acid to form the triazole ring. The final step involves the cyclization of the triazole intermediate with an appropriate reagent to form the benzoxadiazole moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazolobenzoxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting key signaling pathways involved in disease progression. The compound’s unique structure allows it to bind selectively to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
- 7-(2-bromophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
- 7-(2-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
Uniqueness
The uniqueness of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties .
Properties
IUPAC Name |
7-(2-chlorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN5O/c13-7-3-1-2-4-10(7)18-14-8-5-6-9-12(11(8)15-18)17-19-16-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISFVABVIUBORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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